REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:26]=[CH:25][C:11]([O:12][CH2:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][CH:19]([C:22]([NH2:24])=O)[CH2:18][CH2:17]2)=[CH:10][CH:9]=1>O>[NH2:24][CH2:22][CH:19]1[CH2:18][CH2:17][N:16]([CH2:15][CH2:14][CH2:13][O:12][C:11]2[CH:10]=[CH:9][C:8]([F:7])=[CH:26][CH:25]=2)[CH2:21][CH2:20]1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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3.8 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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26 g
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Type
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reactant
|
Smiles
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FC1=CC=C(OCCCN2CCC(CC2)C(=O)N)C=C1
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Name
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|
Quantity
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2.6 mL
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
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2.1 cm3 of sodium hydroxide and finally 9.6 cm3 of water, filtered
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Type
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CUSTOM
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Details
|
the filtrate is then evaporated
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Name
|
|
Type
|
product
|
Smiles
|
NCC1CCN(CC1)CCCOC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |